N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine
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Overview
Description
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is a useful research compound. Its molecular formula is C18H17N3S2 and its molecular weight is 339.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
A significant application of derivatives related to the chemical structure of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine lies in their antimicrobial properties. Research has shown that certain compounds synthesized from 1,4-benzothiazine derivatives possess remarkable antibacterial and antifungal activities. For instance, compounds synthesized by reacting o-Amino thiophenol with maleic anhydride, followed by esterification and further modifications, have demonstrated significant activity against strains like E. coli, E. faecalis, Klebsiella, S. aureus, C. albicans, and Aspergillus Niger (Kalekar, Bhat, & Koli, 2011). Another study elaborates on the synthesis of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases, which were found to possess moderate to excellent antimicrobial activities against various bacterial and fungal strains, showcasing their potential as effective antimicrobial agents (Amnerkar, Bhongade, & Bhusari, 2015).
Corrosion Inhibition
Beyond biomedical applications, derivatives of the compound have been explored for their corrosion inhibition capabilities. A study focused on synthesizing N-(4-(substitutedbenzylidene)benzo[d]thiazol-2-amine derivatives to assess their antibacterial activity and explore their potential as corrosion inhibitors. The findings revealed that these compounds not only exhibit excellent bioactivities comparable to typical medications but also serve as effective corrosion inhibitors for mild steel in acidic environments, demonstrating a multifaceted application in industrial settings (Nayak & Bhat, 2023).
Biological Activities
Further research into benzothiazole derivatives, including those related to the specified compound, emphasizes a broad spectrum of pharmacological and biological activities. These compounds have been synthesized and characterized for their potential in various applications, revealing notable anti-inflammatory, antibacterial, and anti-cancer properties. The diversity in their activity profiles suggests a promising avenue for developing new therapeutic agents with specific biological targets (Hunasnalkar, Gazi, Patil, & Surwase, 2010).
Mechanism of Action
Target of Action
The primary target of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the biosynthesis of arabinogalactan, leading to the weakening of the mycobacterial cell wall
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to a compromised cell wall, affecting the survival and proliferation of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis . By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound weakens the mycobacterial cell wall, affecting the survival of the bacteria .
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly synthetic processes for benzothiazole derivatives, including “N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine”.
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S2/c1-12-3-8-15-16(11-12)23-17(21-15)13-4-6-14(7-5-13)20-18-19-9-2-10-22-18/h3-8,11H,2,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZHRGNKVWIOAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC4=NCCCS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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